N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
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Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-6-3-8-19(16(15)2)25-23(28)22(27)24-18-11-10-17-7-4-12-26(20(17)14-18)32(29,30)21-9-5-13-31-21/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQUTWAAWKARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2,3-dimethylphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide (CAS No. 898430-45-0) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C23H23N3O4S2, with a molecular weight of 469.57 g/mol. The structure consists of a tetrahydroquinoline moiety linked to a thiophene sulfonamide and a dimethylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O4S2 |
| Molecular Weight | 469.57 g/mol |
| CAS Number | 898430-45-0 |
| IUPAC Name | N'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study showed that derivatives with thiophene and tetrahydroquinoline structures demonstrated cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The sulfonamide group is believed to enhance the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.
- Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It may cause G1 phase arrest in the cell cycle, preventing proliferation.
Case Studies
-
Case Study on Antitumor Activity : A recent study investigated the effects of similar tetrahydroquinoline derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Compound Cell Line IC50 (µM) Mechanism Tetrahydroquinoline Derivative MCF-7 15 Apoptosis induction -
Antibacterial Efficacy : Another study evaluated the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
